molecular formula C13H24N2O2 B2400836 Tert-butyl 4-allyl-4-aminopiperidine-1-carboxylate CAS No. 741687-08-1

Tert-butyl 4-allyl-4-aminopiperidine-1-carboxylate

Cat. No.: B2400836
CAS No.: 741687-08-1
M. Wt: 240.347
InChI Key: MYOWFVINTHGYRI-UHFFFAOYSA-N
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Description

Tert-butyl 4-allyl-4-aminopiperidine-1-carboxylate is a synthetic compound with the molecular formula C13H24N2O2 and a molecular weight of 240.347.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

“Tert-butyl 4-aminopiperidine-1-carboxylate” is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to rinse the mouth if swallowed and not to induce vomiting . Eye protection and face protection should be worn .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-allyl-4-aminopiperidine-1-carboxylate typically involves the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with allyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-allyl-4-aminopiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium hydride in dimethylformamide at elevated temperatures.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of tert-butyl 4-allyl-4-aminopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate
  • Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 4-allyl-4-aminopiperidine-1-carboxylate is unique due to its allyl group, which imparts distinct chemical reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a versatile tool in scientific research.

Properties

IUPAC Name

tert-butyl 4-amino-4-prop-2-enylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-5-6-13(14)7-9-15(10-8-13)11(16)17-12(2,3)4/h5H,1,6-10,14H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYOWFVINTHGYRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC=C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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